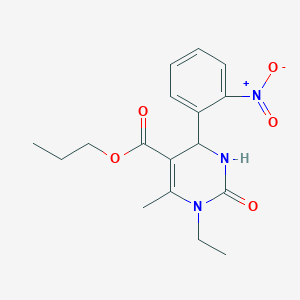
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine, also known as BDPC, is a chemical compound that has been of interest to the scientific community due to its potential applications in research.
Mécanisme D'action
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine works by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. It has been shown to increase the release of these neurotransmitters, leading to increased activity in the brain.
Biochemical and Physiological Effects
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine has been shown to have a number of biochemical and physiological effects, including increased dopamine and serotonin release, increased activity in the prefrontal cortex, and increased neural plasticity. It has also been shown to have a neuroprotective effect, potentially reducing the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine in lab experiments is its potential to modulate neurotransmitter activity in a targeted way, allowing researchers to study the effects of specific neurotransmitters on brain function. However, one limitation is that the compound is relatively new and has not been extensively studied, meaning that its potential side effects and limitations are not yet fully understood.
Orientations Futures
There are a number of potential future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine. One area of interest is its potential use as a treatment for addiction, particularly in the context of opioid addiction. Other areas of interest include its potential use as an analgesic and its potential to improve cognitive function in individuals with neurological disorders. Additionally, further research is needed to fully understand the compound's safety profile and potential side effects.
Méthodes De Synthèse
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine can be synthesized through a multistep process involving the reaction of 4-methoxyphenol with ethyl acetoacetate, followed by cyclization and reduction reactions. The resulting compound can then be reacted with pyrrolidine to yield 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine.
Applications De Recherche Scientifique
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine has been used in scientific research as a potential treatment for various neurological disorders, including Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as an analgesic and as a treatment for addiction.
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-7-3-4-8-14)12-9-16-10-5-1-2-6-11(10)17-12/h1-2,5-6,12H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDSGCHYXIQWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-3-yl(pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(3,4-dichlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5236967.png)

![1-{4-butoxy-3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]phenyl}ethanone](/img/structure/B5236979.png)



![4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B5237030.png)
![2-(2-fluorophenyl)-N-[2-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5237040.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5237043.png)
![N-cyclopentyl-5-(methoxymethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5237060.png)

![2-bromo-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5237068.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5237086.png)